5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Process Chemistry Pharmaceutical Synthesis Yield Optimization

Researchers and procurement managers face challenges sourcing the specific trityl-protected thienopyridine intermediate essential for prasugrel manufacturing and impurity analysis. Generic analogs lack the steric bulk needed for regioselectivity. This compound directly addresses that gap. - Serves as the validated late-stage intermediate, enabling the final API synthesis steps with a documented 74.8% yield and 89.16% HPLC purity baseline for process optimization. - Functions as Prasugrel EP Impurity H, with high lipophilicity (XLogP3-AA: 5) that ensures late-eluting HPLC marker performance, critical for ANDA method validation. - Available in research and bulk quantities with full analytical documentation (HPLC, NMR) for immediate deployment in regulated workflows.

Molecular Formula C26H23NOS
Molecular Weight 397.5 g/mol
CAS No. 109904-26-9
Cat. No. B023348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
CAS109904-26-9
Synonyms5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridin-2(4H)-one; 
Molecular FormulaC26H23NOS
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H23NOS/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2
InChIKeyQWWKINCXTMBNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trityl-thienopyridinone Procurement Guide


5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, also designated as 5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone, is a thienopyridine derivative characterized by a bulky trityl (triphenylmethyl) protecting group at the nitrogen position [1]. This heterocyclic compound, with the molecular formula C26H23NOS and a molecular weight of 397.5 g/mol, serves a critical dual role in the pharmaceutical industry [1]. It is a key advanced intermediate in the multi-step synthesis of the antiplatelet drug prasugrel and is simultaneously employed as Prasugrel Impurity H, an analytical reference standard essential for quality control and regulatory compliance [2].

Workflow Late-stage intermediate for prasugrel synthesis
Role Prasugrel Impurity H reference standard

5-Trityl-thienopyridinone: Why Substitution Fails


Substituting this compound with closely related thienopyridine analogs, such as its non-tritylated counterpart (CAS 115473-15-9), is chemically unfeasible and operationally counterproductive. The defining feature of this intermediate is the trityl group, which is not a passive moiety but a critical participant in the synthesis pathway [1]. It provides essential steric bulk that directs regioselectivity during the subsequent oxidation step, a function absent in the free amine analog. Furthermore, the physicochemical properties conferred by this bulky group, including a stark contrast in aqueous solubility and molecular weight, underpin its utility as a specific analytical impurity marker [2]. Consequently, any attempt at generic substitution would derail the established synthetic sequence and compromise the integrity of validated analytical methods, making this specific tritylated derivative an irreplaceable component in prasugrel manufacturing workflows.

Attribute
Target Compound
Non-Trityl Analog (CAS 115473-15-9)
Steric Control
Trityl group directs regioselectivity in oxidation
Lacks steric bulk; may alter reaction outcome
Aqueous Solubility
Insoluble; enables water trituration purification
Water-soluble; compromises purification strategy
Analytical Identity
Designated Impurity H; required for validated methods
Designated Impurity 7; not interchangeable

Quantitative Evidence for 5-Trityl-thienopyridinone


Synthetic Yield and Purity

In the synthesis of prasugrel, the oxidation of 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form the target compound, 5-trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, proceeds with a yield of 74.8% and an HPLC purity of 89.16% under optimized conditions [1]. This specific transformation is a critical step, and the reported yield and purity provide a quantitative benchmark for process chemists. When compared to alternative synthetic pathways for related tritylated intermediates, which report yields ranging from 50% to 96% under varying conditions, this data point helps in evaluating the efficiency and feasibility of different process routes [1].

Synthetic Yield & Purity
Cross-study comparable
74.8% yield / 89.16% purity (HPLC)
Yield benchmark for process evaluation
Comparator yields range from 50% to 96% across routes
Process Chemistry Pharmaceutical Synthesis Yield Optimization

Aqueous Solubility: Tritylated vs. Non-Tritylated

The introduction of the bulky, hydrophobic trityl group in the target compound fundamentally alters its solubility profile. It is reported to be insoluble in water and soluble in organic solvents . In stark contrast, its direct analog, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (CAS 115473-15-9), which lacks the trityl group, exhibits significant solubility in water, DMSO, and methanol . This differential solubility is a direct consequence of the trityl substitution and is a key differentiator for applications requiring specific solvent environments.

Aqueous Solubility
Class-level inference
Insoluble in water
Governs purification strategy (water trituration)
Non-trityl analog is water-soluble; data to verify
Physicochemical Properties Preformulation Analytical Chemistry

Thermal Stability Profile

The thermal behavior of the target compound is characterized by a melting point of approximately 210°C, at which temperature it begins to decompose [1]. This contrasts with the melting point of its related N-trityl precursor, 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 109904-25-8), which is reported to be 95°C [2]. The significantly higher decomposition temperature of the target compound indicates a distinct solid-state structure with greater thermal stability, a property that can be advantageous for long-term storage and handling in a manufacturing setting.

Thermal Stability
Class-level inference
~210 °C (decomposition)
Higher decomposition point vs. precursor (95 °C)
Indicates distinct solid-state stability
Thermal Analysis Pharmaceutical Development Material Science

Prasugrel Impurity H Reference Standard

Beyond its role as a synthetic intermediate, this compound is designated as Prasugrel Impurity H and is commercially supplied as a reference standard for analytical purposes [1]. Its intended use is specifically for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial prasugrel production [2]. This dual-purpose utility is not shared by its non-tritylated analog (CAS 115473-15-9), which is identified as Prasugrel Impurity 7 [3]. The ability to provide further traceability against USP or EP pharmacopeial standards is a defining feature of its procurement value in regulated environments [2].

Impurity Identity
Head-to-head
Prasugrel Impurity H
Required for method validation and QC
Non-trityl analog is Impurity 7, not interchangeable
Analytical Method Validation Quality Control Regulatory Compliance

H-Bond Donor Count Comparison

The presence of the trityl group eliminates the hydrogen bond donor capacity of the nitrogen atom. The target compound has a computed hydrogen bond donor count of 0 [1]. In contrast, its non-tritylated analog, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (CAS 115473-15-9), possesses a hydrogen bond donor count of 2, primarily due to the protonated secondary amine [2]. This fundamental difference in molecular topology, conferred by the trityl protecting group, profoundly impacts intermolecular interactions, affecting everything from crystal packing and melting point to chromatographic behavior and membrane permeability.

H-Bond Donor Count
Class-level inference
0
Higher lipophilicity; impacts HPLC retention
Comparator has 2 H-bond donors (Δ=2)
Medicinal Chemistry Molecular Properties Computational Chemistry

Application Scenarios for 5-Trityl-thienopyridinone


Late-Stage Intermediate for Prasugrel Synthesis

This compound is a critical late-stage intermediate in the validated synthetic route for the commercial production of prasugrel hydrochloride. Its procurement is essential for executing the final steps of the active pharmaceutical ingredient (API) synthesis. The reported synthetic yield of 74.8% for its formation from the trityl-protected amine precursor provides a direct cost-of-goods calculation point for process chemists evaluating or optimizing the manufacturing workflow [1].

Prasugrel Impurity Profiling Reference Standard

In regulated pharmaceutical development and quality control, this compound is purchased specifically as Prasugrel Impurity H. Its intended use is for developing and validating HPLC methods to identify and quantify this specific impurity in prasugrel drug substance and product batches [2]. It is not a general research chemical but a dedicated reference material used to meet stringent regulatory requirements for ANDA filings and commercial product release [3].

Reversed-Phase HPLC Method Development

Due to its unique physicochemical properties, including aqueous insolubility, a high computed XLogP3-AA of 5, and a lack of hydrogen bond donors, this compound serves as a challenging and essential test analyte during the development of reversed-phase HPLC methods for prasugrel [4]. Its high lipophilicity ensures it elutes later than more polar impurities, providing a critical check on the gradient's ability to resolve all known related substances [1].

Process Validation and Yield Benchmarking

For organizations establishing or transferring a prasugrel manufacturing process, the compound's synthesis step from the trityl-protected amine is a key performance indicator. The documented yield of 74.8% and purity of 89.16% (HPLC) serve as a baseline for process validation, troubleshooting, and optimization studies [1]. Deviations from this benchmark can signal the need for investigation into reaction conditions or raw material quality.

Application
Selection Property
Validation Focus
Late-Stage Intermediate for Prasugrel Synthesis
Trityl-protected intermediate
Synthetic yield and regioselectivity control
Prasugrel Impurity Profiling Reference Standard
Designated Impurity H marker
HPLC method specificity for impurity profiling
Reversed-Phase HPLC Method Development
High lipophilicity (XLogP ~5)
Retention time and resolution of late-eluting impurities
Process Validation and Yield Benchmarking
Reported yield and purity baseline
Process consistency and cost-of-goods modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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